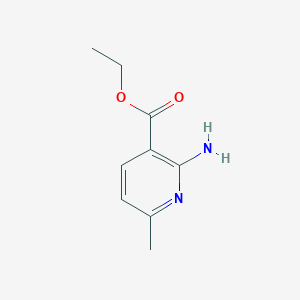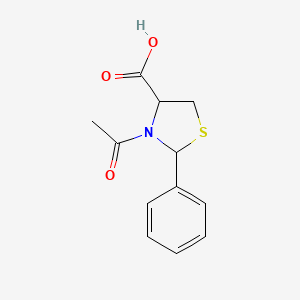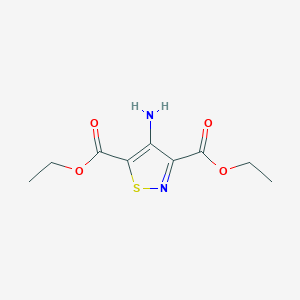
Butane-1,1-diyl dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,1-diyl dimethanesulfonate, also known as busulfan, is a methanesulfonate ester derived from butane-1,4-diol. This compound is primarily recognized for its role as an alkylating agent in chemotherapy, particularly for the treatment of chronic myeloid leukemia. It has also been used as an insect sterilant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,1-diyl dimethanesulfonate typically involves the reaction of butane-1,4-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,1-diyl dimethanesulfonate primarily undergoes alkylation reactions. As an alkylating agent, it introduces alkyl groups into biologically active molecules, thereby preventing their proper functioning .
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to avoid decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound are alkylated derivatives of the nucleophiles used.
Applications De Recherche Scientifique
Butane-1,1-diyl dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various alkylated compounds.
Biology: Employed in studies involving DNA alkylation and its effects on cellular processes.
Medicine: Utilized as a chemotherapeutic agent for the treatment of chronic myeloid leukemia and other cancers.
Industry: Applied as an insect sterilant to control pest populations.
Mécanisme D'action
The mechanism of action of butane-1,1-diyl dimethanesulfonate involves the alkylation of DNA. Upon systemic absorption, the compound forms carbonium ions that alkylate DNA, leading to DNA breaks and inhibition of DNA replication and RNA transcription. This results in the disruption of cellular processes and ultimately cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Melphalan: An alkylating agent used for the treatment of multiple myeloma.
Ifosfamide: A structural analog of cyclophosphamide with similar applications.
Uniqueness
Butane-1,1-diyl dimethanesulfonate is unique in its specific application for chronic myeloid leukemia and its dual role as an insect sterilant. Its ability to form carbonium ions and alkylate DNA distinguishes it from other alkylating agents .
Propriétés
Numéro CAS |
81495-76-3 |
|---|---|
Formule moléculaire |
C6H14O6S2 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
[(2R,3R)-3-methylsulfonyloxybutan-2-yl] methanesulfonate |
InChI |
InChI=1S/C6H14O6S2/c1-5(11-13(3,7)8)6(2)12-14(4,9)10/h5-6H,1-4H3/t5-,6-/m1/s1 |
Clé InChI |
WRAXODRAAIYKAW-PHDIDXHHSA-N |
SMILES |
CCCC(OS(=O)(=O)C)OS(=O)(=O)C |
SMILES isomérique |
C[C@H]([C@@H](C)OS(=O)(=O)C)OS(=O)(=O)C |
SMILES canonique |
CC(C(C)OS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)







![1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031807.png)
![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B3031808.png)




